5-chloro-2-methyl-N-phenylbenzamide
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Overview
Description
5-chloro-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO It is a derivative of benzamide, featuring a chlorine atom at the 5th position, a methyl group at the 2nd position, and a phenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methylbenzoic acid and aniline.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methylbenzoic acid is activated using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with aniline in the presence of a base such as pyridine or triethylamine to form this compound.
The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group of the amide can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Oxidation Reactions: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products
Substitution Reactions: Formation of substituted benzamides with various functional groups.
Reduction Reactions: Formation of 5-chloro-2-methyl-N-phenylamine.
Oxidation Reactions: Formation of 5-chloro-2-carboxy-N-phenylbenzamide.
Scientific Research Applications
5-chloro-2-methyl-N-phenylbenzamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.
Chemical Research: Utilized in the synthesis of novel derivatives with enhanced biological activities and in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific biological context and the type of organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxy-N-phenylbenzamide
- 5-chloro-2-methoxy-N-phenylbenzamide
- 2-chloro-5-nitro-N-phenylbenzamide
Comparison
- 5-chloro-2-hydroxy-N-phenylbenzamide : This compound has a hydroxyl group instead of a methyl group at the 2nd position, which can significantly alter its chemical reactivity and biological activity.
- 5-chloro-2-methoxy-N-phenylbenzamide : The presence of a methoxy group can influence the compound’s solubility and its interactions with biological targets.
- 2-chloro-5-nitro-N-phenylbenzamide : The nitro group introduces additional electronic effects, making this compound more reactive in certain chemical reactions and potentially altering its biological properties.
5-chloro-2-methyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H12ClNO |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
5-chloro-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12ClNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
InChI Key |
YPYKUYQPXRBYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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